(1S,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine represents a significant analytical challenge in forensic chemistry due to its structural similarity to prevalent synthetic cathinones. This chiral phenethylamine derivative lacks the β-keto moiety characteristic of cathinones, replacing it with an amine functional group at the C1 position, while retaining the N-pyrrolidinyl substitution and diphenyl scaffold observed in compounds like α-D2PV (1,2-diphenyl-2-(pyrrolidin-1-yl)ethanone hydrochloride). Advanced orthogonal analytical techniques are indispensable for unambiguous identification in seized materials. Comprehensive characterization typically integrates chromatographic separation, mass spectrometric fragmentation analysis, spectroscopic elucidation, and crystallographic confirmation when crystalline material is available [1] [4] [6].
Gas chromatography–mass spectrometry (GC–MS) with electron ionization reveals key fragmentation pathways crucial for initial screening. The molecular ion undergoes characteristic cleavages adjacent to the amine nitrogen and the chiral carbons. Predominant fragments often include ions corresponding to immonium species (e.g., m/z 160 for 1-benzylidenepyrrolidinium), benzyl fragments (m/z 91, C₇H₇⁺), and pyrrolidinyl-containing ions, providing a preliminary signature distinct from β-keto cathinones [1] [4]. Fourier transform–infrared spectroscopy (FT–IR) further differentiates the compound by the absence of the strong carbonyl stretch (~1700 cm⁻¹) seen in cathinones, instead showing N-H stretches indicative of the primary amine (3300-3500 cm⁻¹) and C-N stretches near 1200 cm⁻¹ [1] [5].
Definitive structural elucidation, particularly for stereoisomers and complex mixtures, requires nuclear magnetic resonance (NMR) spectroscopy. ¹H and ¹³C NMR provide detailed information on the proton and carbon environments, including chiral center configurations. X-ray diffraction (XRD) analysis of single crystals, as demonstrated in the characterization of the structurally related α-D2PV hydrochloride hemihydrate, offers the highest level of structural confirmation. This technique precisely defines bond lengths, bond angles, stereochemistry, and intermolecular interactions such as hydrogen bonding networks mediated by the amine hydrochloride salt and potential π-π stacking of phenyl rings [1]. The presence of common diluents like myo-inositol in seized samples necessitates these robust orthogonal methods to isolate and confirm the target compound [1].
Table 1: Core Analytical Signatures of (1S,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine
| Analytical Technique | Key Identifiers | Differentiation from Cathinones |
|---|---|---|
| GC–MS (EI) | Molecular ion [M]⁺, key fragments: m/z 160 (C₁₁H₁₄N⁺), 105 (C₇H₅O⁺? context dependent), 91 (C₇H₇⁺), 77 (C₆H₅⁺) | Absence of α-cleavage ions typical of β-keto cathinones |
| FT–IR (ATR) | N-H stretches (3300-3500 cm⁻¹), C-N stretches (~1200 cm⁻¹) | Absence of strong carbonyl stretch (~1700 cm⁻¹) |
| ¹H/¹³C NMR | Chemical shifts for chiral methine protons, amine protons, phenyl/pyrrolidine moieties | Signals consistent with amine, not ketone, at C1 |
| XRD | Crystal packing, hydrogen bonding with chloride, stereochemistry at C1 and C2 | Confirmation of absolute (1S,2S) configuration |
The emergence of (1S,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine exemplifies a strategic shift within illicit drug manufacturing towards exploiting perceived loopholes in controlled substance legislation. While comprehensive prevalence data specific to this compound remains limited due to its recent appearance, its detection aligns with a broader trend observed since the late 2010s: the introduction of structural analogs designed to evade generic definitions targeting synthetic cathinones. These definitions, such as the UK's generic control encompassing compounds based on the 2-amino-1-phenylpropan-1-one backbone with specified modifications, typically encompass β-keto substitutions [3] [5] [6].
The deliberate removal of the β-keto group, resulting in a phenethylamine/aminoindane core structure, represents a calculated circumvention tactic. This modification places the compound outside the standard cathinone definitions used in many jurisdictions, despite retaining the stimulant pharmacophore (N-pyrrolidinyl group and diphenyl backbone) common to controlled pyrovalerone-derived cathinones like 3,4-methylenedioxypyrovalerone and α-pyrrolidinopentiophenone [3] [5] [6]. Early identification often occurs through drug surveillance programs and forensic analysis of powders sold as "legal highs," "research chemicals," or mislabeled as controlled cathinones (e.g., "bath salts"). Online vendor descriptions and user forum discussions, particularly during periods of restricted access like the COVID-19 pandemic, serve as early indicators of new substances entering the market before formal identifications are made by law enforcement [6] [7].
Geographically, initial identifications of such novel NPS often occur in regions with established trafficking routes from clandestine laboratories, frequently originating in Asia (notably China) before appearing in European and North American markets. Seizures may involve the compound in pure form, as a salt (typically hydrochloride), or mixed with pharmacologically inactive bulking agents (e.g., sugars like myo-inositol) or occasionally other active substances to mimic or enhance effects [1] [6]. Its detection is currently sporadic compared to dominant cathinones, but its presence signals ongoing efforts to innovate within the NPS market to bypass legal controls.
Table 2: Market Emergence and Circumvention Context
| Factor | Details for (1S,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine | Broader NPS Trend |
|---|---|---|
| Primary Circumvention Tactic | Removal of β-keto group to form aminoindane-like structure (non-cathinone phenethylamine) | Structural modification outside core definitions of controlled substance classes |
| Common Marketing Labels | "Legal high," "Research chemical," Potential misrepresentation as controlled cathinone | Misleading labels ("bath salts," "plant food") and false "not for human consumption" |
| Typical Form in Seizures | Powder (often hydrochloride salt), potentially mixed with diluents (e.g., myo-inositol) | Powders, crystals, capsules; mixtures with sugars, caffeine, or other NPS |
| Initial Detection Pathways | Law enforcement seizures, online vendor monitoring, drug user forum reports | Early Warning Systems (e.g., EMCDDA), forensic lab networks, toxicology screening |
Accurate discrimination of (1S,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine from controlled synthetic cathinones, particularly its closest structural analog α-D2PV (1,2-diphenyl-2-(pyrrolidin-1-yl)ethanone), is a critical forensic task with significant legal implications. The defining structural difference lies at the C1 position: the amine group (-NH₂) in the subject compound versus the ketone group (C=O) in α-D2PV and other cathinones. This single alteration drastically changes physicochemical properties and analytical signatures, demanding sophisticated methodologies for conclusive differentiation [1] [4] [5].
Mass spectrometry, while highly sensitive, requires careful interpretation. Both compounds may share common fragments related to the pyrrolidine ring (e.g., m/z 70, C₄H₈N⁺) and the diphenyl backbone (e.g., m/z 165, 166, 167 for diphenyl-containing ions). However, key differences emerge. α-D2PV exhibits characteristic α-cleavage fragments diagnostic of cathinones, particularly the 1-benzylidenepyrrolidinium ion (m/z 160) and the benzoylium ion (m/z 105). In contrast, the amine compound lacks the carbonyl, preventing formation of the m/z 105 fragment. Its spectrum is dominated by fragments resulting from cleavages around the amine-bearing carbon, potentially yielding ions like [M-17]⁺ (loss of NH₃) or distinctive immonium ions derived from the phenethylamine-pyrrolidine structure [1] [4] [5]. Liquid chromatography–high-resolution mass spectrometry (LC–HRMS) provides superior differentiation via exact mass measurement. The molecular formula of the amine compound (C₁₈H₂₂N₂) differs significantly from α-D2PV (C₁₈H₁₉NO) and its protonated salt form (C₁₈H₂₀NO⁺ for the free base cation). HRMS can unambiguously distinguish these formulas based on accurate mass [4] [6].
Infrared spectroscopy provides unequivocal distinction. The strong carbonyl (C=O) stretch of α-D2PV (~1700 cm⁻¹) is entirely absent in the amine compound's spectrum. Instead, the amine displays broad N-H stretching vibrations (3300-3500 cm⁻¹) and N-H bending modes not present in cathinones [1] [5]. NMR spectroscopy is definitive. ¹³C NMR shows the carbonyl carbon of α-D2PV at ~195-200 ppm, replaced by a methine carbon resonance (~50-60 ppm) attached to the amine group in the subject compound. ¹H NMR readily identifies the exchangeable amine protons (~1-5 ppm, depending on solvent and salt form) versus the lack thereof in cathinones. Chiral separation techniques (e.g., chiral GC, HPLC, or capillary electrophoresis) are essential to differentiate the specific (1S,2S) stereoisomer from its enantiomer (1R,2R) and diastereomers (e.g., 1R,2S), as stereochemistry can significantly influence legal status if one isomer is controlled while another is not [2] [4].
The control status of (1S,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine varies significantly across jurisdictions, highlighting the complexities of regulating structurally novel NPS that fall outside traditional drug classes like cathinones. Its regulation depends heavily on the scope of existing controlled substance legislation, particularly the presence and wording of generic definitions or analogue acts [3] [5].
The United Kingdom employs a robust generic definition for synthetic cathinones based on the 2-amino-1-phenylpropan-1-one structure with modifications at the nitrogen, alpha/beta carbons, or phenyl ring. This definition explicitly captures β-keto (oxo) functional groups. Consequently, the amine compound, lacking this keto group, currently falls outside the UK's Class B generic control for cathinones under the Misuse of Drugs Act 1971. Its legal status would depend on assessment under the Psychoactive Substances Act 2016, which prohibits any psychoactive substance not specifically exempted, though enforcement and prosecution under this act present distinct challenges compared to Class B control [3] [5]. The European Union utilizes a mixed approach. While many member states have national generic controls, EU-wide control relies predominantly on specific compound listings via Council Decisions. (1S,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine is not currently listed on the EU's controlled substance schedule. However, its structural similarity to controlled substances might lead to prosecution under analogue provisions in some member states' laws (e.g., Germany's NpSG). The European Monitoring Centre for Drugs and Drug Addiction monitors its appearance but formal risk assessment and potential scheduling would require member state nomination and scientific evaluation [5] [6] [7].
The United States utilizes the Federal Analog Act (21 U.S.C. § 813), which can schedule substances substantially similar in structure and effect to Schedule I or II controlled substances. α-Pyrrolidinophenones like α-PVP and α-PHP are Schedule I. The amine compound shares the core diphenyl-pyrrolidinyl backbone but differs in the critical C1 functional group (amine vs. ketone). Prosecution under the Analog Act would require demonstrating substantial structural similarity and either a stimulant effect similar to a Schedule I/II substance or intent for human consumption as a stimulant. This creates legal ambiguity and potential loopholes [6]. Some countries (e.g., China, Singapore) utilize very broad generic definitions based on chemical structure or psychoactive effect, potentially capturing this compound more readily. International control through the UN Convention on Psychotropic Substances (1971) requires a formal review by the World Health Organization Expert Committee on Drug Dependence. No such review for this specific compound has been reported as of mid-2025 [6] [7]. A major regulatory challenge is stereochemistry. If only the racemate or a specific enantiomer (e.g., the synthetic cathinone counterpart) is controlled, the distinct (1S,2S) enantiomer of the amine compound might remain uncontrolled, creating a significant loophole exploitable by clandestine chemists [2] [3].
Table 3: Regulatory Status and Challenges Across Key Jurisdictions (as of mid-2025)
| Jurisdiction/System | Current Status | Key Regulatory Challenge |
|---|---|---|
| United Kingdom | Not controlled under MDA 1971 (cathinone definition requires β-keto group). | Coverage under Psychoactive Substances Act 2016 is less stringent than Class B control. |
| Potentially a psychoactive substance under PSA 2016. | ||
| European Union | Not subject to EU-wide control via Council Decision. | Reliance on member state analogue laws or national generic definitions varies significantly. |
| Monitoring by EMCDDA. | ||
| United States | Not explicitly scheduled in CSA. | Ambiguity in applying Federal Analog Act due to amine vs. ketone structural difference. |
| Potential analogue of Schedule I α-pyrrolidinophenones (e.g., α-PVP). | ||
| International (UN) | Not scheduled under UN Conventions. | Requires formal WHO ECDD review, initiated only after evidence of harm and abuse. |
| Countries with Broad Acts | May be captured under generic definitions of psychoactive substances (e.g., China). | Broad acts can lack specificity and create scientific uncertainty regarding coverage. |
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2